molecular formula C25H21ClN2O4 B295535 (4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No.: B295535
M. Wt: 448.9 g/mol
InChI Key: MARBATGQZTXFPV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that belongs to the class of pyrazolidine-3,5-dione derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.

Mechanism of Action

The mechanism of action of (4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the activity of certain enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. In animal studies, this compound has been shown to exhibit significant antitumor and anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using (4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments include its potent anticancer, anti-inflammatory, and antioxidant properties. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on (4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer. Another direction is to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, more studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for potential clinical applications.

Synthesis Methods

The synthesis of (4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can be achieved through a multistep process. The first step involves the reaction of 3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with ethyl acetoacetate to form the pyrazolidine-3,5-dione ring. Finally, the product is subjected to a Knoevenagel condensation reaction with benzaldehyde to yield the desired compound.

Scientific Research Applications

(4E)-4-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer.

Properties

Molecular Formula

C25H21ClN2O4

Molecular Weight

448.9 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H21ClN2O4/c1-16-8-6-7-9-18(16)15-32-23-21(26)13-17(14-22(23)31-2)12-20-24(29)27-28(25(20)30)19-10-4-3-5-11-19/h3-14H,15H2,1-2H3,(H,27,29)/b20-12+

InChI Key

MARBATGQZTXFPV-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OC

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC

Origin of Product

United States

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